



Application Notes and Protocols for FPFT-2216 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

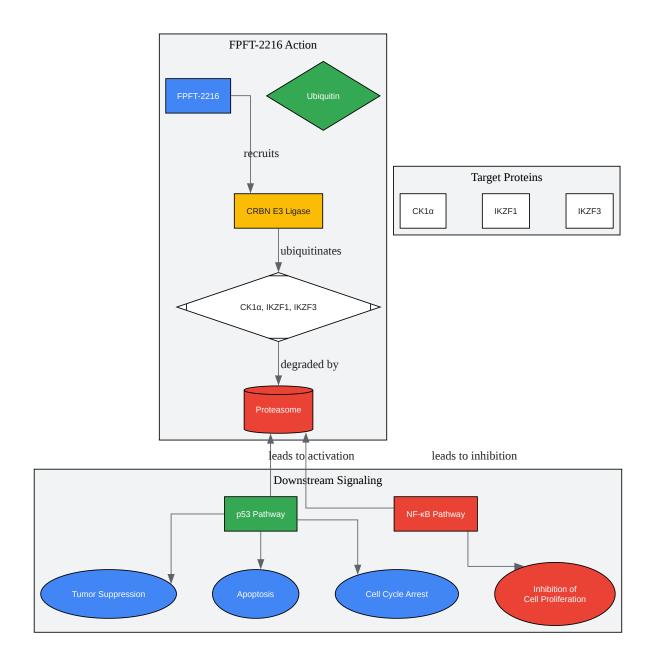
Introduction

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific target proteins, leading to potent anti-tumor activity. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neo-substrates, including Casein Kinase 1 alpha (CK1α), Ikaros (IKZF1), and Aiolos (IKZF3). This targeted protein degradation subsequently activates the p53 signaling pathway and inhibits the NF-kB pathway, making **FPFT-2216** a promising therapeutic agent for hematopoietic malignancies such as lymphoma. [1][2][3][4] This document provides detailed application notes and protocols for the dosage and administration of FPFT-2216 in mouse models based on preclinical studies.

Mechanism of Action

FPFT-2216 acts as a molecular glue, bringing together the CRBN E3 ubiquitin ligase complex and the target proteins $CK1\alpha$, IKZF1, and IKZF3.[5][6] This proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins. The degradation of CK1a results in the stabilization and activation of the tumor suppressor p53.[1][3][4][7] Simultaneously, the degradation of IKZF1 and IKZF3, along with CK1α, leads to the inhibition of the CARD11/BCL10/MALT1 (CBM) complex and subsequent suppression of NF-kB signaling.[1][3][4]





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Caption: FPFT-2216 Mechanism of Action.



Data Presentation

Table 1: FPFT-2216 Dosage in Mouse Models

Mouse Model	Dosage (mg/kg)	Administrat ion Route	Vehicle	Study Type	Reference
Z-138 CDX	10	Oral (p.o.)	1% Carboxymeth ylcellulose sodium salt solution	Combination with Siremadlin	[8]
Z-138 CDX	1	Oral (p.o.)	1% Carboxymeth ylcellulose sodium salt solution	Combination with Rituximab	[8]
DOHH-2 CDX	0.1	Oral (p.o.)	1% Carboxymeth ylcellulose sodium salt solution	Combination with Rituximab	[8]
LYXFDLBC 2835 PDX	0.1, 1	Oral (p.o.)	1% Carboxymeth ylcellulose sodium salt solution	Monotherapy	[8]
CRBNI391V mice	30	Oral (p.o.) or Intraperitonea I (i.p.)	0.5% Carboxymeth ylcellulose/so dium and 0.25% Tween 80	Pharmacodyn amic	[9]

CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft





Table 2: FPFT-2216 Administration Schedules in Mouse

Models

Mouse Model	Administration Schedule	Study Duration	Reference
Z-138 CDX	Once daily for 5 consecutive days per week	3 weeks	[1]
Z-138 CDX	Once daily for 5 consecutive days per week	4 weeks	[1]
Z-138 CDX	Once daily for 4 days (for pharmacodynamic study)	4 days	[1]
DOHH-2 CDX	Once daily for 5 consecutive days per week	4 weeks	[1]
LYXFDLBC 2835 PDX	Once daily for 5 consecutive days per week	4 weeks	[1]

Experimental Protocols Protocol 1: Preparation of FPFT-2216 Formulation

Materials:

- FPFT-2216 powder
- Vehicle: 1% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
- Sterile tubes
- Vortex mixer



Sonicator (optional)

Procedure:

- Calculate the required amount of FPFT-2216 and vehicle based on the desired final concentration and the number of animals to be dosed.
- Weigh the appropriate amount of **FPFT-2216** powder.
- In a sterile tube, add the FPFT-2216 powder to the calculated volume of 1% CMC solution.
- Vortex the mixture thoroughly until a homogenous suspension is achieved.
- If necessary, sonicate the suspension for short intervals to aid in dissolution and create a uniform suspension.
- Prepare the formulation fresh daily before administration.

Protocol 2: Oral Administration (Gavage)

Materials:

- **FPFT-2216** formulation
- Appropriately sized gavage needles (e.g., 20-22 gauge for mice)[10]
- Syringes (1 ml)
- Animal scale

Procedure:

- Weigh each mouse to determine the correct volume of FPFT-2216 formulation to administer (typically not exceeding 10 ml/kg body weight).[10]
- Draw the calculated volume of the **FPFT-2216** suspension into a syringe fitted with a gavage needle.



- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[11]
- Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle. Do not force the needle.[12][13]
- Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
 [11]
- · Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress.[14]

Protocol 3: Intraperitoneal (IP) Injection

Materials:

- FPFT-2216 formulation
- Sterile needles (e.g., 25-27 gauge for mice)[9][15]
- Syringes (1 ml)
- 70% Ethanol
- Gauze pads
- Animal scale

Procedure:

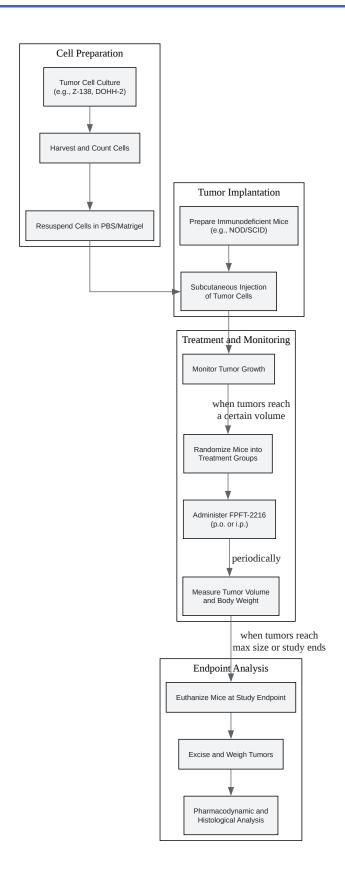
- Weigh each mouse to determine the correct injection volume (typically not exceeding 10 ml/kg body weight).[9][15]
- Draw the calculated volume of the **FPFT-2216** suspension into a syringe.
- Securely restrain the mouse to expose the abdomen.



- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[1][8]
- Cleanse the injection site with a gauze pad soaked in 70% ethanol.
- Insert the needle at a 30-45 degree angle into the peritoneal cavity.[1][15]
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the **FPFT-2216** formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

Protocol 4: Xenograft Tumor Model and Efficacy Study





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Caption: General workflow for a xenograft efficacy study.



Materials:

- Human lymphoma cell lines (e.g., Z-138, DOHH-2)
- Immunodeficient mice (e.g., NOD/SCID)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Calipers
- FPFT-2216 formulation
- Surgical tools for tumor excision

Procedure:

- Cell Culture and Implantation:
 - Culture human lymphoma cells under standard conditions.
 - Harvest and resuspend the cells in sterile PBS, optionally mixed with Matrigel to enhance tumor take.
 - Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
- · Tumor Growth and Treatment Initiation:
 - Monitor the mice regularly for tumor formation.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
 - Begin administration of FPFT-2216 or vehicle according to the schedules outlined in Table
 using either oral gavage (Protocol 2) or IP injection (Protocol 3).
- Monitoring and Endpoint:



- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of general health.
- Continue treatment for the specified duration (e.g., 3-4 weeks).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target protein levels, immunohistochemistry). In some studies, tumor regression was observed for up to 24 days after the final administration of FPFT-2216.[1]

Concluding Remarks

These application notes and protocols provide a comprehensive guide for the in vivo evaluation of **FPFT-2216** in mouse models. Adherence to these detailed methodologies will ensure reproducible and reliable data for preclinical studies. Researchers should always follow institutional guidelines for animal care and use. The potent and specific mechanism of action of **FPFT-2216** offers a promising avenue for the development of novel cancer therapeutics.

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